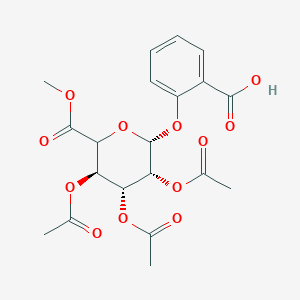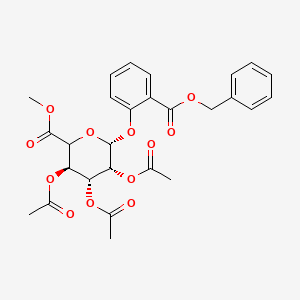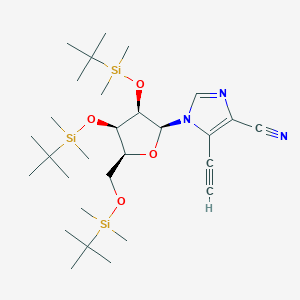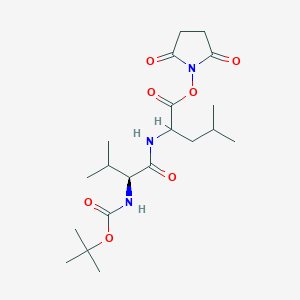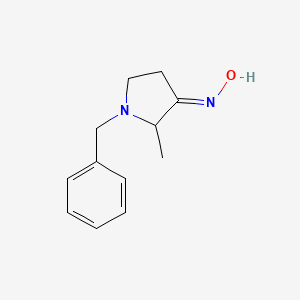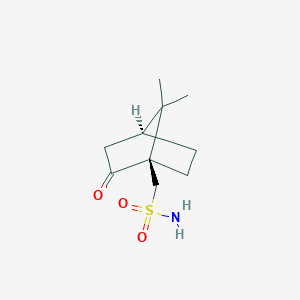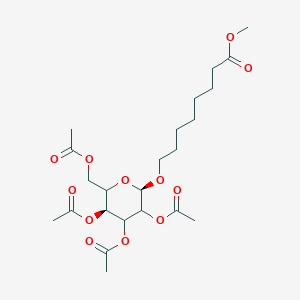![molecular formula C₁₃H₉I₂NO₄ B1140210 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture) CAS No. 93087-37-7](/img/structure/B1140210.png)
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone and its isomers involves multi-step chemical processes. Studies have shown the preparation of similar oxazolones and their E and Z isomers, highlighting the importance of controlling isomeric structures for desired chemical properties. The synthesis routes typically involve the formation of the oxazolone ring followed by modifications to introduce the acetyloxy and iodophenyl groups (Haasbroek, Oliver, & Carpy, 2003).
Molecular Structure Analysis
The molecular structure of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone, particularly the spatial arrangement of its E and Z isomers, has been explored using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide insights into the molecule's geometry, confirming the configuration of its isomers and elucidating the relationship between structure and reactivity (Bell, Faggiani, Lock, & McLeod, 1985).
Chemical Reactions and Properties
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone participates in various chemical reactions, leveraging its oxazolone core and functional groups. These reactions include nucleophilic additions, isomerizations, and condensations, which are pivotal for further chemical modifications and applications. The reactivity of the oxazolone ring with nucleophiles, retaining the exocyclic double bond geometry, is of particular interest for synthetic applications (Blasco, Cativiela, Villegas, García, Jaime, & Mayoral, 1988).
科学的研究の応用
Synthesis and Reactivity
Oxazolones, including derivatives similar to the compound , have been extensively studied for their reactivity and synthetic utility. They serve as precursors in the synthesis of a variety of heterocyclic compounds. For instance, oxazolones have been employed in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones through reactions with activated methylene compounds under both acidic and basic conditions (Kočevar et al., 1992). Additionally, the synthesis of geometric isomers of oxazolones has been achieved, highlighting the versatility of these compounds in generating structurally diverse molecules (Cativiela et al., 1985).
Application in Nonlinear Optical Materials
Oxazolone derivatives have been identified as potential candidates for applications in nonlinear optics (NLO). For example, the synthesis and NLO properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones have been studied, revealing significant two-photon absorption cross-sections. These materials are promising for photonics and electronics, owing to their large nonlinearity originating from extensively delocalized π-electron distribution (Murthy et al., 2010). Furthermore, push-pull oxazolones derivatives exhibit high fluorescent properties and two-photon absorption cross-sections, making them suitable for advanced optical applications (Rodrigues et al., 2012).
Chemical Transformations and Bioactive Compound Synthesis
Oxazolones are involved in various chemical transformations leading to bioactive molecules. For instance, reactions with amines and other nucleophiles demonstrate the compound's utility in synthesizing amino acid derivatives and other biologically relevant structures. These reactions often retain the exocyclic double bond geometry, showcasing the specificity of oxazolone chemistry in complex synthesis pathways (Blasco et al., 1988).
特性
IUPAC Name |
[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9I2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVMVIJKFXPLNL-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)I)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=C(C(=C2)I)OC(=O)C)I)/C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9I2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

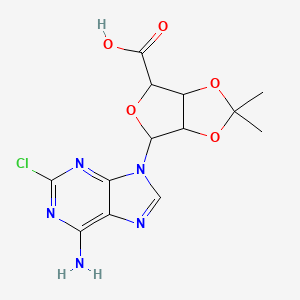
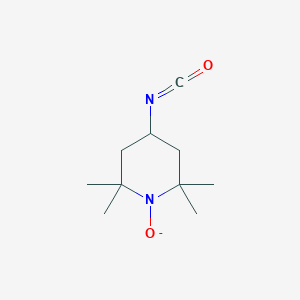
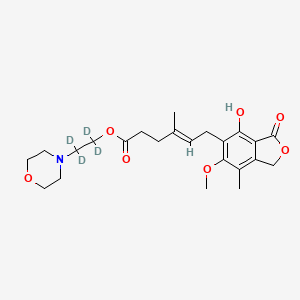
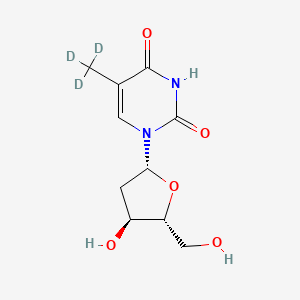
![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)
